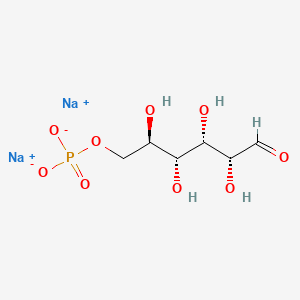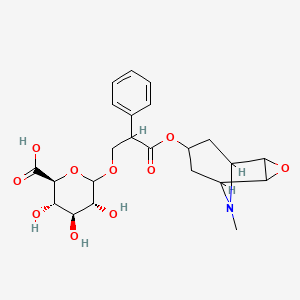
3-Methylisothiazole-5-carbonitrile
概要
説明
3-Methylisothiazole-5-carbonitrile is a useful research compound. Its molecular formula is C5H4N2S and its molecular weight is 124.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Derivative Formation
3-Methylisothiazole-5-carbonitrile has been utilized in various synthetic processes. For instance, 3-Methyl-5-nitroisothiazole, a derivative, was prepared from diazotised 5-amino-3-methylisothiazole and sodium nitrite. This process led to the formation of 3-carboxylic acid, which was further converted into different derivatives like amide, nitrile, aldehyde, etc. (Walsh & Wooldridge, 1972). Similarly, 3-Methylthieno[3,2-d]isothiazole, another derivative, was obtained through a series of reactions starting from ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate (James & Krebs, 1982).
Pharmaceutical Research
In the realm of pharmaceutical research, this compound derivatives have shown potential. For instance, triazenopyrazole derivatives, synthesized using compounds like 5-amino-3-methylthiopyrazole-4-carbonitrile, were evaluated for their activity against HIV-1 (Larsen et al., 1999).
Material Science
In material science, pyranopyrazole derivatives, including 3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile variants, were studied for their corrosion inhibition performance on mild steel in HCl solutions (Yadav et al., 2016).
Chemical Synthesis and Analysis
This compound has also been pivotal in advanced chemical synthesis and analysis. For example, 3-methyl-4-nitroisothiazole, a derivative, was synthesized and its spectral and electronic properties were extensively researched, contributing to our understanding of molecular stability and reactivity (Regiec & Wojciechowski, 2019).
Explosive Materials
Interestingly, this compound derivatives have been explored in the field of explosive materials. A study demonstrated the formation of an insensitive high explosive from a triazolotriazine carbonitrile, showcasing its potential in safer explosive formulations (Snyder et al., 2017).
作用機序
Mode of Action
The mode of action of 3-Methylisothiazole-5-carbonitrile involves photochemical isomerization reactions . The mechanisms for these reactions have been studied theoretically using three model systems: 3-methylisothiazole, 4-methylisothiazole, and 5-methylisothiazole . Three mechanisms, the internal cyclization–isomerization route (path A), the ring contraction–ring expansion route (path B), and the direct route (path C), are used to determine the actual photochemical reaction mechanism for these three model molecules .
Biochemical Pathways
The compound’s involvement in photochemical isomerization reactions suggests it may influence pathways related to light-dependent reactions .
Pharmacokinetics
Its molecular weight is 124.16 , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photochemical isomerization reactions suggest that light exposure could potentially influence its activity .
Safety and Hazards
The safety precautions for handling 3-Methylisothiazole-5-carbonitrile include avoiding contact with air and water due to possible violent reactions and flash fires . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed and handled under inert gas . It should not be subjected to grinding, shock, or friction .
将来の方向性
The search for new anti-cancer compounds is constantly underway, and as a result of designed syntheses, new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests that 3-Methylisothiazole-5-carbonitrile and related compounds could have potential applications in cancer treatment in the future .
生化学分析
Biochemical Properties
3-Methylisothiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby influencing the metabolic pathways they regulate .
Additionally, this compound has been observed to bind to certain proteins, altering their conformation and function. For example, it can interact with kinase enzymes, which play a pivotal role in cell signaling pathways. By binding to these enzymes, this compound can modulate their activity, leading to changes in downstream signaling events .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes .
By altering the activity of transcription factors, this compound can lead to changes in gene expression patterns, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and proteins. For instance, this compound can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes .
In addition to enzyme interactions, this compound can also affect gene expression by modulating the activity of transcription factors. This modulation can occur through direct binding to the transcription factors or through indirect effects on signaling pathways that regulate transcription factor activity . These interactions ultimately lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time .
Prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, long-term exposure to this compound has been shown to result in sustained changes in gene expression and metabolic enzyme activity . These changes can have significant implications for cellular processes and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects, with only subtle changes in cellular function . As the dosage increases, the effects become more pronounced.
At higher doses, this compound can lead to toxic effects, including cellular damage and disruption of normal cellular processes . These toxic effects are often dose-dependent, with a threshold dose above which significant adverse effects are observed. It is crucial to carefully monitor and regulate the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, leading to additional biochemical reactions.
The involvement of this compound in metabolic pathways can also affect metabolic flux and the levels of specific metabolites. For example, the modulation of cytochrome P450 enzyme activity by this compound can lead to changes in the metabolism of other substrates, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, this compound can interact with various binding proteins, which can influence its localization and accumulation.
The distribution of this compound within tissues can also vary depending on the presence of specific transporters and binding proteins . This variability can affect the overall bioavailability and efficacy of the compound in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications .
For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and metabolism . The specific localization of this compound within the cell can have significant implications for its biochemical effects and overall cellular function.
特性
IUPAC Name |
3-methyl-1,2-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKZZTIAXGIKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599454 | |
| Record name | 3-Methyl-1,2-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57352-00-8 | |
| Record name | 3-Methyl-5-isothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57352-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1,2-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















